molecular formula C10H13NO3 B2463783 N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide CAS No. 1251580-52-5

N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide

Cat. No.: B2463783
CAS No.: 1251580-52-5
M. Wt: 195.218
InChI Key: CKZCZQHPIQYREV-UHFFFAOYSA-N
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Description

N-((1-(Hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a substituted cyclopropane moiety. The compound’s structure consists of a furan ring linked to a carboxamide group, with the amide nitrogen bonded to a (1-(hydroxymethyl)cyclopropyl)methyl substituent. The cyclopropane ring introduces conformational rigidity, while the hydroxymethyl group enhances hydrophilicity compared to non-polar analogs.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-10(3-4-10)6-11-9(13)8-2-1-5-14-8/h1-2,5,12H,3-4,6-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZCZQHPIQYREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Attachment of the hydroxymethyl group:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling of the furan ring with the cyclopropyl group: This step involves the formation of a bond between the furan ring and the cyclopropyl group, typically through nucleophilic substitution reactions.

    Formation of the carboxamide group:

Chemical Reactions Analysis

N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxamide group can be reduced to form an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Hydrolysis: The carboxamide group can be hydrolyzed to form a carboxylic acid and an amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioavailability : The hydroxymethyl group in Compound 1 balances hydrophilicity and lipophilicity, offering advantages in oral absorption compared to highly lipophilic Compound 2.
  • Electron Effects : Compound 3’s fluorophenyl and trifluoroethyl groups enhance electronic interactions with targets like enzymes or receptors, a feature absent in Compound 1.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)furan-2-carboxamide (referred to as N-HCMFC) is a synthetic compound with a complex structure that includes a cyclopropyl group, a furan ring, and an amide functional group. This unique combination contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anti-tumor effects. This article reviews the biological activity of N-HCMFC, focusing on its mechanisms of action, relevant case studies, and research findings.

1. Chemical Structure and Properties

N-HCMFC is characterized by the following molecular formula: C11H13NO2C_{11}H_{13}NO_{2}. The compound features:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Furan ring : Known for its electrophilic nature, enhancing reactivity.
  • Carboxamide group : Potentially interacts with various biological targets.

The presence of a hydroxymethyl substituent on the cyclopropyl moiety enhances its reactivity and interaction with biological targets.

The biological activity of N-HCMFC is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : N-HCMFC may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties. For instance, it has been shown to act as a competitive inhibitor for macrophage migration inhibitory factor (MIF), affecting its tautomerase activity .
  • Antimicrobial Activity : Furan derivatives, including N-HCMFC, exhibit significant antibacterial and antifungal properties. The compound's structure allows it to disrupt cellular processes in pathogens, leading to their inhibition .

3.1 Antimicrobial Activity

N-HCMFC has demonstrated promising antimicrobial properties against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:

PathogenMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039
Bacillus mycoides0.0048
Pseudomonas aeruginosa0.137

These results indicate that N-HCMFC exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

3.2 Anti-inflammatory Effects

Preliminary studies suggest that N-HCMFC may possess anti-inflammatory properties. Its ability to inhibit MIF could play a role in modulating inflammation pathways, although further research is required to confirm these effects .

3.3 Potential Anti-tumor Activity

Research indicates that compounds similar to N-HCMFC may have anti-tumor effects through the inhibition of specific signaling pathways involved in cell proliferation. However, direct studies on N-HCMFC's anti-tumor activity remain limited.

4. Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-HCMFC:

  • Antimicrobial Studies : A study investigating various furan derivatives found that compounds with similar structures exhibited significant antibacterial effects against multiple strains of bacteria, suggesting that N-HCMFC could be effective in treating infections caused by resistant pathogens .
  • Enzyme Interaction Studies : Research on enzyme kinetics demonstrated that N-HCMFC acts as a competitive inhibitor for MIF, highlighting its potential for therapeutic applications in diseases characterized by inflammation and immune dysregulation .

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